molecular formula C12H10N2O B1148201 Salicylidene 2-aminopyridine CAS No. 1823-47-8

Salicylidene 2-aminopyridine

Cat. No. B1148201
CAS RN: 1823-47-8
M. Wt: 198.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Salicylidene 2-aminopyridine derivatives involves the reaction of salicylaldehyde with 2-aminopyridine under specific conditions. The synthesis process is crucial for obtaining high purity and yield of the desired product. The structural diversity of these compounds can be further enhanced through co-crystallization with various solvents, leading to the formation of complex solid forms with distinct supramolecular structures (Montis & Hursthouse, 2012).

Molecular Structure Analysis

The molecular and crystal structures of Salicylidene 2-aminopyridine derivatives are characterized by X-ray crystallography, revealing details about bond distances, angles, and the overall geometry of the molecules. These structures are essential for understanding the thermochromic and photochromic properties of the compounds, as the molecular orientation and crystal packing influence their behavior (Hadjoudis, Moustakali-mavridis, & Xexakis, 1979).

Chemical Reactions and Properties

Salicylidene 2-aminopyridine derivatives undergo various chemical reactions, including hydrolysis in the presence of copper(II) ions, forming complex structures with metal ions, and exhibiting charge transfer interactions. These reactions not only demonstrate the reactive nature of these compounds but also their ability to form stable complexes with metals, which is valuable for designing functional materials (Dash, Dash, Mahapatra, & Patra, 1983).

Physical Properties Analysis

The physical properties of Salicylidene 2-aminopyridine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. These properties are crucial for determining the compound's suitability for specific applications and for understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties, including thermochromism and photochromism, are among the most intriguing aspects of Salicylidene 2-aminopyridine derivatives. These properties are dependent on the molecular structure and the environment, with crystal structure and molecular orientation playing significant roles in the appearance of color changes upon temperature variation or ultraviolet irradiation (Hadjoudis, Moustakali-mavridis, & Xexakis, 1979).

Scientific Research Applications

  • Thermochromic and Photochromic Phenomena : Salicylidene 2-aminopyridine compounds exhibit thermochromism, which is a reversible color change due to temperature variations. However, they do not show photochromism in the crystalline state. In fluid solutions, these compounds display photochromic phenomena, which is a reversible color change upon ultraviolet irradiation. The appearance of these phenomena depends on the crystal structure and molecular orientation (Hadjoudis, Moustakali-Mavridis, & Xexakis, 1979).

  • Electrochemical Behaviour : Salicylidene 2-aminopyridine demonstrates distinct electrochemical properties, with two irreversible one-electron waves observed in specific conditions. This has implications for its use in electrochemical applications (Abdel-Hamid, 1986).

  • Crystallography and Optical Properties : Studies involving crystallography combined with UV-visible spectroscopic data have provided insights into the solid-state optical properties of N-salicylideneanils, including Salicylidene 2-aminopyridine derivatives. This is significant for understanding and tuning their optical properties (Robert et al., 2009).

  • Solid-State Reaction and Photocatalysis : Research has explored the solid-state reactions leading to photochromic properties of certain Salicylidene 2-aminopyridine derivatives. This has implications for photocatalysis and materials science (Hadjoudis & Moustakali-Mavridis, 1983).

  • Luminescent Applications : Certain derivatives of Salicylidene 2-aminopyridine have been studied for their luminescent properties, which are of interest in the development of new luminescent dyes for applications like solar collectors (Sharma, Bhushan, & Singh, 1990).

  • Coordination Chemistry and Antimicrobial Activity : The synthesis and characterization of binary and ternary complexes involving Salicylidene 2-aminopyridine have been explored, demonstrating potential antimicrobial applications (Faheim, Abdou, & Abd El-Wahab, 2013).

  • Photochemistry Control through Co-Crystallization : Acid–base co-crystallization has been used to control the photochromic reactivities of Salicylidene 2-aminopyridine derivatives, suggesting a method for manipulating these properties for specific applications (Johmoto, Sekine, & Uekusa, 2012).

Safety And Hazards

Salicylidene 2-Aminopyridine may form combustible dust concentrations in air . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation .

Future Directions

Schiff bases like Salicylidene 2-Aminopyridine and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry . Future research could focus on exploring these applications further, particularly in confronting challenges such as antimicrobial resistance and environmental pollution .

properties

IUPAC Name

2-[(E)-pyridin-2-yliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOIUODXXXAPDU-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284542
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylidene 2-aminopyridine

CAS RN

17543-97-4, 1823-47-8
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17543-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylidene 2-aminopyridene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Salicylidene-2-aminopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
196
Citations
YZ Shen, H Gu, Y Pan, G Dong, T Wu, XP Jin… - Journal of …, 2000 - Elsevier
… ) with N-salicylidene 2-aminopyridine or N-salicylidene 2-… The structure of dimethyl[N-salicylidene 2-aminopyridine]gallium … [N-salicylidene 2-aminopyridine]gallium (1), diethyl[N-…
Number of citations: 57 www.sciencedirect.com
SA Ali, TA Youssef… - Journal of Coordination …, 2009 - Taylor & Francis
Interaction of salicylidene-2-aminopyridine (Hsap) with [M(CO) 6 ], M = Cr, Mo and W, in THF under sunlight resulted in formation of dinuclear complexes [Cr 2 O 4 (sap)], 1, [Mo 2 O 4 (…
Number of citations: 1 www.tandfonline.com
G Singh, S Girdhar, A Saroa, S Girdhar… - … , Sulfur, and Silicon and …, 2013 - Taylor & Francis
A series of novel higher-coordinate complexes of silicon(IV) X 3 Si{OC 6 H 4– 2-[CH = N(C 5 H 4 N)]}(1–6) with coordination spheres consisting of substituents X = (OEt, Ph, Cl, and NCS…
Number of citations: 1 www.tandfonline.com
CU Dueke-Eze, TM Fasina, N Idika - 2011 - ir.unilag.edu.ng
… As part of our efforts in understanding the role of subtle electronic variations on molecular activity, we report a study of the effect of substituent position in salicylidene2-aminopyridine …
Number of citations: 47 ir.unilag.edu.ng
AC Dash, B Dash, PK Mahapatra… - Journal of the Chemical …, 1983 - pubs.rsc.org
The kinetics of hydrolysis of N-salicylidene-2-aminopyridine (HL) have been investigated in aqueous 5% MeOH (I= 0.1 mol dm–3) in the presence and absence of CuII. The Schiff-base …
Number of citations: 23 pubs.rsc.org
KB Gudasi, TR Goudar - Synthesis and Reactivity in Inorganic and …, 2000 - Taylor & Francis
… Svnthesis of Lanthaniddlll) Comdexes The lanthanide salt (0.001 mol) dissolved in 5 mL of dry alcohol was stirred with 0.396 g (0.002 mol) of salicylidene-2-aminopyridine in 15 mL dry …
Number of citations: 23 www.tandfonline.com
NK Jha, DM Joshi - Synthesis and Reactivity in Inorganic and …, 1986 - Taylor & Francis
A series of Schiff base complexes of the type R 3 SbBrL (R = Me or Ph; L − = anion of tridentate monobasic Schiff base ligand of ONN type) have been synthesized and investigated. The …
Number of citations: 20 www.tandfonline.com
E Hadjoudis, I Moustakali‐Mavridis… - Israel Journal of …, 1979 - Wiley Online Library
… Crystalline salicylidene-2-aminopyridine and its derivatives exhibit thermochromic phenomena, ie they show a reversible colour change as a result of variation in temperature. …
Number of citations: 36 onlinelibrary.wiley.com
R Abdel-Hamid - Canadian journal of chemistry, 1986 - cdnsciencepub.com
… Electrochemical behaviour of salicylidene-2-aminopyridine has been investigated in 0.1 M … convolution analyses reveal that salicylidene-2-aminopyridine in such conditions follows a …
Number of citations: 3 cdnsciencepub.com
M Gruzdev, U Chervonova, N Zharnikova… - Liquid Crystals, 2013 - Taylor & Francis
A new series of liquid crystalline (LC) complexes Fe(III) based on azomethine 4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridine with counter-ions PF 6 − , NO 3 − , Cl …
Number of citations: 11 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.